![molecular formula C19H16ClN5O5 B4022353 4,4'-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4022353.png)
4,4'-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to "4,4'-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)" involves green and efficient methodologies. A notable method includes the use of 12-tungstophosphoric acid (H3PW12O40) as an effective inorganic catalyst, offering excellent yields, short reaction times, and mild conditions (Vafaee, Davoodnia, & Pordel, 2015). Additionally, Ce(SO4)2.4H2O has been used as a heterogeneous catalyst in water/ethanol solutions to achieve high yields in a short time (Mosaddegh, Islami, & Shojaie, 2017).
Mechanism of Action
While the exact mechanism of action for this specific compound is not available, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . In particular, autophagy proteins were activated as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
properties
IUPAC Name |
4-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O5/c1-8-15(18(26)23-21-8)17(16-9(2)22-24-19(16)27)14-6-5-13(30-14)11-4-3-10(20)7-12(11)25(28)29/h3-7,17H,1-2H3,(H2,21,23,26)(H2,22,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIUIYQLCHGYAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C4=C(NNC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methanediyl}bis(3-methyl-1H-pyrazol-5-ol) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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